chemical structure and physicochemical properties of 4-chloro-1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole
chemical structure and physicochemical properties of 4-chloro-1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole
An In-Depth Technical Guide to 4-chloro-1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential applications of 4-chloro-1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole. This molecule integrates three key pharmacophores: a pyrazole core, a reactive isothiocyanate group, and two chlorine atoms, suggesting a rich potential for investigation in medicinal chemistry. While this specific compound is listed in chemical databases, extensive peer-reviewed studies are not yet available. Therefore, this guide synthesizes direct information with well-established principles from related pyrazole and isothiocyanate chemistry to provide a robust framework for researchers. We will delve into its structural attributes, propose a viable synthetic route and analytical characterization workflow, and explore its inferred biological potential based on the activities of analogous compounds.
Introduction: The Convergence of Pyrazole and Isothiocyanate Moieties
Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology. Among these, the pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery.[1][2] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The versatility of the pyrazole core allows for substitution at various positions, enabling the fine-tuning of its pharmacological profile.[5]
The isothiocyanate group (-N=C=S) is another pharmacologically significant functional group, famously found in cruciferous vegetables like broccoli (as sulforaphane).[6][7] Isothiocyanates are known for their electrophilic nature, allowing them to form covalent bonds with biological nucleophiles, which is a key mechanism behind their potent anticancer and antimicrobial activities.[7][8]
The compound 4-chloro-1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole represents a deliberate molecular design, combining the structural stability and diverse bioactivity of the pyrazole core with the reactive potential of the isothiocyanate group. The addition of chloro-substituents on both the pyrazole ring and the benzyl group is expected to modulate the molecule's lipophilicity and electronic properties, potentially enhancing its cell permeability and target engagement.
Chemical Identity and Physicochemical Properties
The subject of this guide is a distinct chemical entity with the CAS Number 1004194-59-5.[9] Its structure is characterized by a pyrazole ring substituted at the 1, 3, and 4 positions.
Chemical Structure:

Physicochemical Data Summary
The following table summarizes the known and computationally predicted physicochemical properties of the molecule. These parameters are critical for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| CAS Number | 1004194-59-5 | [9] |
| Molecular Formula | C₁₁H₇Cl₂N₃S | [9] |
| Molecular Weight | 284.2 g/mol | [9] |
| Monoisotopic Mass | 282.9737738 Da | [9] |
| XLogP3 (Predicted) | 4.8 | [9] |
| Hydrogen Bond Acceptor Count | 3 | [9] |
| Rotatable Bond Count | 3 | [9] |
Structural Analysis and Influence on Properties
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Pyrazole Core: The aromatic pyrazole ring serves as a rigid scaffold. The nitrogen at position 2 is pyridine-like and basic, while the nitrogen at position 1 is pyrrole-like.[5][10] This arrangement influences the molecule's ability to participate in hydrogen bonding and coordination chemistry.
-
4-Chloro Substituent: The chlorine atom at the C4 position of the pyrazole ring is an electron-withdrawing group. This is expected to influence the acidity of the pyrazole ring protons and the reactivity of the ring towards further substitution.[11]
-
1-(4-chlorobenzyl) Group: This bulky, lipophilic group significantly increases the molecule's non-polarity, as reflected in the high predicted XLogP3 value of 4.8.[9][12] This suggests the compound will have low aqueous solubility but good membrane permeability, which are key characteristics for oral bioavailability.[12]
-
3-Isothiocyanato Group: This is the most reactive part of the molecule. The electrophilic carbon atom of the -N=C=S group is susceptible to nucleophilic attack by thiols (e.g., cysteine residues in proteins) and amines. This reactivity is central to its potential mechanism of action.
Proposed Synthetic Strategy
The synthesis of 4-chloro-1-(4-chlorobenzyl)-3-isothiocyanato-1H-pyrazole is not widely documented in the literature. However, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of substituted pyrazoles and the conversion of amines to isothiocyanates. The proposed workflow involves three main stages: synthesis of the pyrazole core, functional group interconversion to install the amine, and final conversion to the isothiocyanate.
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(4-chlorobenzyl)-4-chloro-1H-pyrazol-3-amine (Precursor)
-
Chlorination of Pyrazole: Start with commercially available 1-(4-chlorobenzyl)-1H-pyrazole. React it with a chlorinating agent like N-chlorosuccinimide (NCS) or hypochloric acid in a suitable solvent to introduce the chlorine atom at the C4 position.[13]
-
Nitration: The resulting 4-chloro-1-(4-chlorobenzyl)-1H-pyrazole is then nitrated at the C3 position using a mixture of nitric acid and sulfuric acid at low temperatures.
-
Reduction: The nitro group at C3 is reduced to an amine using a standard reducing agent such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C). Purification by column chromatography would yield the key intermediate, 4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-amine.[14]
Step 2: Synthesis of the Final Isothiocyanate
-
Reaction Setup: Dissolve the 4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-amine (1 equivalent) in a dry, inert solvent like dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
-
Thiocarbonylation: Cool the solution in an ice bath (0 °C). Add a thiocarbonylating agent such as thiophosgene (CSCl₂) or 1,1'-thiocarbonyldiimidazole (TCDI) (1.1 equivalents) dropwise. Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, quench it with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final compound.
Methodologies for Structural Elucidation and Purity Assessment
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and analytical techniques is required.
Caption: Standard analytical workflow for compound characterization.
Key Analytical Techniques and Expected Results
-
¹H NMR Spectroscopy: This will confirm the proton environment. Expected signals would include aromatic protons from the chlorobenzyl group, a singlet for the pyrazole C5-H, and a singlet for the benzylic CH₂ protons.
-
¹³C NMR Spectroscopy: This will show all unique carbon atoms. A key signal to identify would be the carbon of the isothiocyanate group (-N=C=S), which typically appears in the 120-140 ppm range.
-
FT-IR Spectroscopy: The presence of the isothiocyanate group will be confirmed by a strong, characteristic absorption band around 2000-2200 cm⁻¹.
-
High-Resolution Mass Spectrometry (HRMS): This is crucial for confirming the molecular formula by providing a highly accurate mass measurement of the molecular ion, which should match the calculated exact mass of C₁₁H₇Cl₂N₃S.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound.[6][15] A reversed-phase C18 column with a mobile phase of acetonitrile/water gradient would be a suitable starting point. Purity is determined by the percentage of the main peak area.
Inferred Biological Activity and Potential Applications
Given the lack of specific biological data for this compound, its potential applications can be inferred from the well-documented activities of its structural components.
Potential Therapeutic Areas
-
Anti-inflammatory Activity: Many pyrazole derivatives are potent anti-inflammatory agents, with some acting as selective COX-2 inhibitors.[2][3] The compound could be screened in assays for inhibitors of inflammatory mediators like TNF-α and IL-6.[3]
-
Anticancer Activity: Both pyrazole and isothiocyanate moieties are present in numerous anticancer compounds.[3][4][7] The electrophilic nature of the isothiocyanate group could allow it to target key proteins in cancer signaling pathways, such as the Keap1-Nrf2 pathway, or induce apoptosis.[15] It would be a candidate for screening against various cancer cell lines, such as breast (MCF7), colon (HCT116), and liver (Huh7) cancer cells.[3]
-
Antimicrobial and Antifungal Activity: Pyrazole derivatives have shown broad-spectrum antimicrobial and antifungal activity.[2][16] The compound could be tested against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).
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